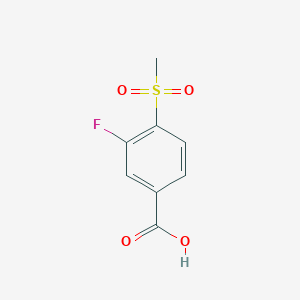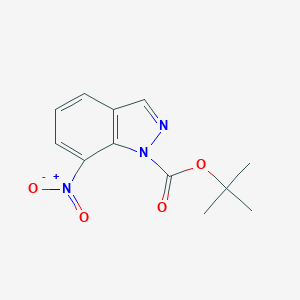
1-(2-Hydroxyphenyl)propan-2-one
Descripción general
Descripción
1-(2-Hydroxyphenyl)propan-2-one, also known as 2’-Hydroxypropiophenone, is an organic compound with the molecular formula C9H10O2. It is a phenolic ketone, characterized by the presence of a hydroxyl group attached to a phenyl ring and a ketone group on the adjacent carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with propionic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent like carbon disulfide .
Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques, optimized for large-scale synthesis. The process involves careful control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Halogenated phenolic ketones.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in polymer synthesis
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways .
Comparación Con Compuestos Similares
4-Hydroxypropiophenone: Similar structure but with the hydroxyl group in the para position.
2-Hydroxyacetophenone: Lacks the propyl group, having a simpler structure.
2-Hydroxybenzophenone: Contains an additional phenyl group attached to the carbonyl carbon.
Uniqueness: 1-(2-Hydroxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Propiedades
IUPAC Name |
1-(2-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHLUBUCIHKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466050 | |
| Record name | 1-(2-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13100-05-5 | |
| Record name | 2-Propanone, 1-(2-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPANONE, 1-(2-HYDROXYPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4H53EI92P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of (E)-1-(2-Hydroxyphenyl)propan-2-one O-methyloxime?
A1: (E)-1-(2-Hydroxyphenyl)propan-2-one O-methyloxime crystallizes with Z' = 2 in the space group P-1 [, ]. The molecules form chains through a network of hydrogen bonds. Two O-H···N hydrogen bonds link the molecules, with H···O distances of 1.97 Å and 1.98 Å, and O···N distances of 2.810(2) Å and 2.815(2) Å [, ]. Additionally, a C-H···O hydrogen bond with an H···O distance of 2.50 Å and a C···O distance of 3.313(2) Å contributes to the chain formation [, ]. These hydrogen bonds create a pattern of edge-fused centrosymmetric rings, alternating between R44(16) and R44(24) rings [, ].
Q2: How does Phenyliodine(III) bis(trifluoroacetate) react with 1-(2-hydroxyphenyl)propan-2-one oxime?
A2: Instead of the anticipated intramolecular oxidative cyclization observed with similar compounds, reacting this compound oxime with Phenyliodine(III) bis(trifluoroacetate) yields a different product []. Instead of forming the expected 1-oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-one, the reaction leads to the [4 + 2] dimer of the initially formed spiroisoxazoline []. This suggests unique reactivity for this specific oxime derivative.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)





![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)



